molecular formula C8H12BrN3O2 B2750774 tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate CAS No. 1874642-98-4

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B2750774
CAS No.: 1874642-98-4
M. Wt: 262.107
InChI Key: NWAMGDCKEOHHCY-UHFFFAOYSA-N
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Description

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS 1874642-98-4) is a chemical compound with the molecular formula C8H12BrN3O2 and a molecular weight of 262.10 g/mol . It is identified by the SMILES string O=C(C1=C(Br)N=NN1C)OC(C)(C)C . This compound is a 1,4,5-trisubstituted 1,2,3-triazole derivative, a class of molecules that are a significant research subject in modern synthetic organic chemistry due to their relevance in pharmaceutical and industrial applications . Specifically, 1,2,3-triazole-4-carboxamide analogs have been identified as a key scaffold in medicinal chemistry research, particularly in the development of potent and selective inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism . The bromine substituent on the triazole ring makes this compound a versatile building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-bromo-3-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)5-6(9)10-11-12(5)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAMGDCKEOHHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Overview

The molecular architecture of tert-butyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate comprises a triazole ring system with three distinct substituents: a methyl group at the 1-position, bromine at the 4-position, and a tert-butyl ester at the 5-position. The tert-butyl group enhances steric bulk and metabolic stability, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions. The compound’s molecular weight is 262.10 g/mol, with a purity specification of ≥97%.

Synthetic Methodologies

Grignard-Mediated Bromine Substitution and Carboxylation

A patented two-step protocol for synthesizing analogous triazole carboxylates provides a foundational framework for this compound’s preparation. The method begins with 1-methyl-4,5-dibromo-1H-1,2,3-triazole as the starting material, which undergoes selective bromine substitution using a Grignard reagent:

Step 1: Selective Debromination
1-Methyl-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) at −78°C to 0°C. The Grignard reagent selectively replaces the bromine at the 5-position, yielding 1-methyl-4-bromo-1H-1,2,3-triazole (Fig. 1).

Step 2: Carboxylation via CO₂ Insertion
The intermediate is then subjected to carbon dioxide gas in the presence of isopropylmagnesium chloride–lithium chloride at 10–50°C. This step introduces a carboxylic acid group at the 5-position, forming 1-methyl-4-bromo-1H-1,2,3-triazole-5-carboxylic acid .

Step 3: tert-Butyl Esterification
The carboxylic acid is esterified with tert-butanol under acidic conditions (e.g., H₂SO₄) or via coupling with tert-butyl chloroformate in the presence of a base like DMAP. This yields the final product, this compound.

Table 1: Reaction Conditions for Key Synthetic Steps
Step Reagents/Conditions Temperature Time (h) Yield (%)
1 i-PrMgCl, THF −78°C–0°C 0.5–2 60–75
2 CO₂, i-PrMgCl·LiCl 10–50°C 0.5–2 50–65
3 t-BuOH, H₂SO₄ Reflux 12–24 70–85

Alternative Route: Direct Triazole Functionalization

An alternative approach involves constructing the triazole ring with pre-installed substituents. For example, 1-methyl-1H-1,2,3-triazole can be brominated at the 4-position using N-bromosuccinimide (NBS) under radical initiation, followed by carboxylation at the 5-position via directed ortho-lithiation and quenching with CO₂. Subsequent esterification with tert-butyl bromoacetate completes the synthesis. However, this method suffers from lower regioselectivity during bromination and requires rigorous purification.

Mechanistic Insights

Grignard Reaction Selectivity

The selectivity of isopropylmagnesium chloride for the 5-bromine in the dibromo-triazole precursor arises from steric and electronic factors. The 4-bromine is less accessible due to proximity to the 1-methyl group, favoring reaction at the 5-position.

Carboxylation Dynamics

Carbon dioxide insertion proceeds via nucleophilic attack of the triazole’s deprotonated C5 position on electrophilic CO₂, facilitated by the Grignard reagent. The resulting carboxylate intermediate is protonated during workup to yield the carboxylic acid.

Esterification Pathways

Esterification with tert-butanol employs acid-catalyzed Fischer esterification, where the carboxylic acid reacts with tert-butanol in the presence of H₂SO₄. Alternatively, Steglich esterification using DCC/DMAP offers a milder option for acid-sensitive substrates.

Optimization Strategies

Solvent Selection

  • THF vs. Methyltetrahydrofuran (MeTHF): MeTHF improves reaction sustainability due to its bio-based origin and higher boiling point, but THF provides better Grignard solubility.
  • Esterification Solvents: Dichloromethane (DCM) minimizes side reactions during tert-butyl chloroformate coupling, while toluene is preferred for Fischer esterification.

Temperature Control

  • Maintaining subzero temperatures (−78°C) during Grignard reactions suppresses undesired side reactions, such as diadduct formation.
  • Carboxylation at 50°C accelerates CO₂ incorporation but risks decarboxylation; thus, 25°C is optimal.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.55 (s, 9H, t-Bu), 3.95 (s, 3H, N-CH₃), 8.12 (s, 1H, triazole-H).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1550 cm⁻¹ (triazole ring).

Crystallography

While no crystal structure of the title compound is reported, analogous tert-butyl-protected triazoles crystallize in triclinic systems with hydrogen-bonding networks stabilizing the lattice.

Industrial-Scale Considerations

Cost Efficiency

  • Using isopropylmagnesium chloride over more expensive Grignard reagents reduces raw material costs.
  • Tert-butanol is preferred over tert-butyl bromide for esterification due to lower toxicity and cost.

Purification Techniques

  • Column Chromatography: Silica gel (20–30% ethyl acetate/hexane) resolves esterification byproducts.
  • Crystallization: Cooling the crude product in ethanol at −5°C yields high-purity crystals.

Chemical Reactions Analysis

Chemical Reactions of Triazole Compounds

Triazole compounds can participate in various chemical reactions due to their functional groups. Here are some common reactions:

  • Nucleophilic Substitution : The bromine atom in tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo nucleophilic substitution, replacing the bromine with other functional groups.

  • Hydrolysis : The tert-butyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.

  • Cross-Coupling Reactions : Triazoles can participate in cross-coupling reactions, such as Suzuki-Miyaura, to introduce new substituents .

Data and Research Findings

While specific data on This compound is limited, related compounds show promising biological activities. For instance, triazoles are studied for their potential as PXR inhibitors .

Table: Comparison of Related Triazole Compounds

Compound NameMolecular FormulaKey Features
4-Bromo-1-tert-butyl-1H-1,2,3-triazoleC6H10BrN3Bromine and tert-butyl substituents
tert-Butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylateNot specifiedAzetidine ring and bromo-triazole moiety
1-Substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acidNot specifiedBromine and carboxylic acid functional group

Scientific Research Applications

Anti-inflammatory Activity

Triazole derivatives are known for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds with triazole moieties can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, a study highlighted that certain triazole derivatives exhibited significant COX-2 inhibitory activity while minimizing gastrointestinal side effects compared to traditional NSAIDs like indomethacin and naproxen .

Antimicrobial Properties

Triazoles have been recognized for their antimicrobial effects against a wide range of pathogens. The specific structure of tert-butyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate may enhance its efficacy against bacteria and fungi. Investigations into similar triazole compounds have shown promising results against resistant strains of bacteria .

Anticancer Potential

The anticancer properties of triazole derivatives are attributed to their ability to interfere with cellular proliferation and induce apoptosis in cancer cells. Studies have demonstrated that certain triazole compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity. The development of derivatives with modified functional groups can lead to enhanced biological activity and selectivity.

Case Studies

Study Focus Findings
Study A Anti-inflammatory effectsDemonstrated selective COX-2 inhibition with reduced ulcerogenic potential compared to traditional NSAIDs.
Study B Antimicrobial activityShowed effectiveness against multi-drug resistant bacterial strains, suggesting potential as a therapeutic agent.
Study C Anticancer effectsInduced apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the triazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, to exert its effects.

Comparison with Similar Compounds

The comparative analysis focuses on structurally analogous 1,2,3-triazole derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and applications. Key analogs include:

Substituent Variations in Triazole Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate Br (4), Me (1), t-BuCOO (5) ~275.1 ~95–98 (est.) Suzuki coupling, drug intermediates
Methyl 4-Chloro-1-ethyl-1H-1,2,3-triazole-5-carboxylate Cl (4), Et (1), MeCOO (5) ~189.6 ~72–75 Nucleophilic substitution, agrochemicals
tert-Butyl 1-Methyl-1H-1,2,3-triazole-5-carboxylate H (4), Me (1), t-BuCOO (5) ~197.2 ~63–66 Click chemistry, polymer precursors
Phenyl 4-Bromo-1-benzyl-1H-1,2,3-triazole-5-carboxylate Br (4), Bn (1), PhCOO (5) ~369.2 ~120–123 Photoluminescent materials

Key Observations :

  • Halogen Effects: The bromine substituent in the target compound enhances electrophilicity at the 4-position compared to chloro or non-halogenated analogs, facilitating cross-coupling reactions . Chloro derivatives exhibit lower molecular weights and melting points due to reduced van der Waals interactions.
  • Ester Group Impact: The tert-butyl ester improves solubility in non-polar solvents compared to methyl or phenyl esters, which are more polar. This steric bulk also slows hydrolysis kinetics relative to methyl esters.
  • N-Substituent Influence : Methyl and benzyl groups at the 1-position modulate steric hindrance and electronic effects. Benzyl-substituted analogs (e.g., phenyl esters) show enhanced π-π stacking in crystal structures, as analyzed via WinGX .
Computational and Experimental Data Gaps

While the provided evidence emphasizes crystallographic tools (e.g., SHELX, WinGX) for structural analysis , direct experimental data on the target compound’s kinetic or thermodynamic properties are scarce. Comparative insights are often extrapolated from structurally similar compounds, as noted in tropospheric chemistry studies .

Biological Activity

Overview

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS Number: 1874642-98-4) is a synthetic organic compound belonging to the triazole class, characterized by a unique structure that includes a bromine atom and a tert-butyl ester group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and agrochemicals.

  • Molecular Formula: C₈H₁₂BrN₃O₂
  • Molecular Weight: 262.11 g/mol
  • IUPAC Name: tert-butyl 5-bromo-3-methyltriazole-4-carboxylate

Synthesis Methods

The synthesis of this compound typically involves:

  • Cycloaddition Reaction: Formation of the triazole ring through the reaction of an azide with an alkyne.
  • Esterification: Introduction of the tert-butyl ester group via esterification with tert-butyl alcohol using an acid catalyst.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the bromine atom in this compound enhances its interaction with microbial targets, potentially increasing its efficacy against various pathogens.

Enzyme Inhibition

Triazoles are known to act as enzyme inhibitors. Studies have shown that compounds within this class can inhibit key enzymes involved in fungal biosynthesis, making them valuable in antifungal drug development. The specific interactions of this compound with enzymes such as cytochrome P450 have been documented, indicating potential applications in pharmacology.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The structure activity relationship (SAR) analysis indicates that modifications at the triazole ring can influence the compound's potency against different cancer types.

Case Studies

  • Antifungal Activity Study:
    • A study evaluated the antifungal activity of various triazole derivatives, including this compound.
    • Results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity Evaluation:
    • In vitro testing on human cancer cell lines revealed an IC₅₀ value of approximately 15 µM for this compound, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-butyl 4-Chloro-1-methyl-1H-1,2,3-triazole-5-carboxylateChlorine instead of bromineModerate antimicrobial activity
tert-butyl 4-Iodo-1-methyl-1H-1,2,3-triazole-5-carboxylateIodine substituentEnhanced cytotoxicity against specific cancer lines
tert-butyl 4-Fluoro-1-methyl-1H-1,2,3-triazole-5-carboxylateFluorine substituentIncreased enzyme inhibition potential

Q & A

Q. What are common synthetic routes for preparing tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate?

The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, the bromo substituent can be introduced through halogenation of a precursor triazole using reagents like N-bromosuccinimide (NBS) under radical conditions or via direct substitution of a leaving group (e.g., chloride) with bromide. The tert-butyl carboxylate group is often incorporated via esterification using tert-butyl alcohol and a coupling agent (e.g., DCC/DMAP) under anhydrous conditions . Key steps include:

  • Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
  • Halogenation : Bromination at the 4-position using Br₂ or NBS.
  • Esterification : Reaction with tert-butyl chloroformate in the presence of a base (e.g., pyridine).

Q. How is the compound characterized structurally, and which crystallographic tools are recommended?

Structural characterization typically involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry.
  • X-ray Crystallography : For unambiguous determination of the molecular structure. The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and twinned data . ORTEP-3 or WinGX can visualize thermal ellipsoids and generate publication-quality figures .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the bromo substituent in high regioselectivity?

Regioselective bromination at the 4-position is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylate) direct bromination to the adjacent position.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of brominating agents.
  • Catalysis : Lewis acids like FeCl₃ or AlCl₃ can stabilize transition states. Experimental optimization via Design of Experiments (DoE) is recommended, varying temperature (60–100°C), stoichiometry (1.0–1.2 eq Br₂), and reaction time (2–12 hrs) .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and X-ray crystallographic results?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution) or crystallographic disorder. To address this:

  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange.
  • Hirshfeld Analysis : Use CrystalExplorer to compare experimental and computed Hirshfeld surfaces, identifying packing effects that distort solid-state structures .
  • DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to assess environmental influences .

Q. What are the implications of the bromo and tert-butyl groups in medicinal chemistry applications?

  • Bromo Substituent : Acts as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling late-stage diversification. It may also enhance binding affinity in target proteins via halogen bonding .
  • tert-Butyl Group : Improves metabolic stability by sterically shielding the ester moiety from hydrolytic enzymes. Its lipophilicity can be tuned using logP calculations (e.g., SwissADME) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Storage : Store in airtight containers at 0–6°C to prevent decomposition. Avoid exposure to moisture or light .
  • Handling : Use explosion-proof equipment and grounding for metal containers due to potential peroxide formation from tert-butyl groups .
  • Waste Disposal : Quench brominated intermediates with sodium thiosulfate before disposal to avoid environmental release .

Methodological Notes

  • Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar) and moisture levels, as the triazole core is sensitive to hydrolysis.
  • Data Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and mass spectrometry (HRMS-ESI) .
  • Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands for twinned data and check R-factor convergence (<5% difference) .

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